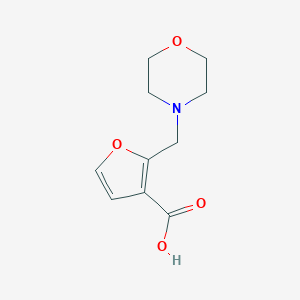

2-Morpholin-4-ylmethyl-furan-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(morpholin-4-ylmethyl)furan-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c12-10(13)8-1-4-15-9(8)7-11-2-5-14-6-3-11/h1,4H,2-3,5-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBKJYRHFNGTRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(C=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355563 | |

| Record name | 2-Morpholin-4-ylmethyl-furan-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436099-81-9 | |

| Record name | 2-Morpholin-4-ylmethyl-furan-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Morpholin-4-ylmethyl-furan-3-carboxylic Acid: A Versatile Scaffold for Fragment-Based Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, 2-Morpholin-4-ylmethyl-furan-3-carboxylic acid (CAS 436099-81-9) represents a high-value "fragment" scaffold. It combines a polar, solubilizing morpholine ring with a heteroaromatic furan core and a reactive carboxylic acid handle. This specific arrangement allows for the rapid generation of diverse chemical libraries, particularly targeting kinase inhibitors, antibacterial agents (via urea/amide linkages), and GPCR ligands.

This guide provides a comprehensive technical analysis of the compound, detailing its synthesis via regioselective Mannich condensation, its physicochemical profile, and its strategic application in lead optimization.

Chemical Profile & Physicochemical Properties[1][2][3][4]

Understanding the fundamental properties of this scaffold is prerequisite to its application in biological systems. The morpholine moiety significantly lowers the lipophilicity (LogP) compared to phenyl analogs, improving the aqueous solubility of downstream drug candidates.

Table 1: Technical Specifications

| Property | Value | Notes |

| IUPAC Name | 2-(Morpholin-4-ylmethyl)furan-3-carboxylic acid | |

| CAS Number | 436099-81-9 | |

| Molecular Formula | C₁₀H₁₃NO₄ | |

| Molecular Weight | 211.21 g/mol | |

| Exact Mass | 211.0845 Da | |

| Predicted LogP | -0.5 to -0.8 | Highly favorable for CNS/Oral bioavailability |

| pKa (Acid) | ~3.8 - 4.2 | Carboxylic acid proton |

| pKa (Base) | ~6.5 - 7.0 | Morpholine nitrogen (protonated form) |

| H-Bond Donors | 1 | (COOH) |

| H-Bond Acceptors | 5 | (Morpholine O/N, Furan O, COOH) |

| Appearance | Off-white to beige crystalline powder | Hygroscopic |

Structural Analysis & Pharmacophore Mapping

The utility of this compound lies in its bifunctional nature .

-

The Morpholine "Tail": Acts as a solubilizing group and a hydrogen bond acceptor. In kinase inhibitors, this moiety often extends into the solvent-exposed region of the ATP binding pocket, improving pharmacokinetic (PK) properties.

-

The Furan Core: A bioisostere for phenyl or thiophene rings. It is electron-rich, potentially engaging in

- -

The Carboxylic Acid "Head": The primary vector for chemical elaboration. It is typically converted into amides, esters, or heterocycles (e.g., oxadiazoles) to bind to the protein active site.

Figure 1: Pharmacophore & Interaction Logic

Caption: Structural decomposition of the scaffold highlighting key interaction points with biological targets.

Synthetic Pathways[7]

The synthesis of this compound requires careful regiocontrol. The furan ring is electron-rich, making it susceptible to electrophilic aromatic substitution. However, directing the substitution to the C2 position (adjacent to the C3-acid) requires specific conditions, often utilizing the Mannich Reaction .

Method A: The Mannich Condensation (Primary Route)

This route is preferred for its atom economy and scalability. It involves the reaction of a furan-3-carboxylate ester with formaldehyde and morpholine, followed by hydrolysis.

Mechanism:

-

Iminium Ion Formation: Morpholine reacts with formaldehyde to form a reactive iminium species.

-

Electrophilic Attack: The electron-rich furan ring attacks the iminium ion. The presence of the ester at C3 directs the incoming electrophile to the C2 position due to the "ortho" directing effect (chelation control or electronic stabilization) and steric accessibility compared to C5.

-

Hydrolysis: Saponification of the ester yields the free acid.

Figure 2: Synthetic Workflow

Caption: Two-step synthetic pathway via Mannich condensation and subsequent hydrolysis.

Detailed Experimental Protocol

Step 1: Mannich Reaction

-

Reagents: Ethyl 3-furoate (1.0 eq), Morpholine (1.2 eq), Formaldehyde (37% aq. solution, 1.5 eq), Acetic Acid (solvent).

-

Procedure: Dissolve Ethyl 3-furoate in glacial acetic acid. Add morpholine dropwise while cooling (exothermic). Add formaldehyde solution.[1][2][3]

-

Condition: Heat the mixture to 60°C for 3–5 hours. Monitor by TLC or LCMS for the disappearance of the starting furan.

-

Workup: Evaporate acetic acid under reduced pressure. Neutralize the residue with saturated NaHCO₃. Extract with Ethyl Acetate (3x). Dry organic layer over MgSO₄ and concentrate.

-

Purification: Flash column chromatography (SiO₂, Hexane:EtOAc gradient) to isolate Ethyl 2-(morpholinomethyl)furan-3-carboxylate.

Step 2: Hydrolysis

-

Reagents: Ester intermediate (from Step 1), Lithium Hydroxide (LiOH, 3.0 eq), THF/Water (1:1).

-

Procedure: Dissolve the ester in THF. Add LiOH dissolved in water. Stir at Room Temperature for 12 hours.

-

Workup: Acidify the reaction mixture carefully with 1N HCl to pH ~4 (isoelectric point vicinity). The product may precipitate or require extraction with n-Butanol or DCM/iPrOH (3:1) due to its amphoteric nature.

-

Isolation: Filter the precipitate or concentrate the organic extracts to yield the title compound.

Medicinal Chemistry Applications

This scaffold is extensively cited in patent literature for fragment-based drug discovery (FBDD) .

Antibacterial Agents (Urea Derivatives)

As noted in patent WO2009015208A1, this acid is a precursor for antibacterial amides. The carboxylic acid is converted to an acyl azide or activated ester, then reacted with amines to form urea linkages. The morpholine group mimics the solubility profile of successful antibiotics like Linezolid.

Kinase Inhibition

In kinase inhibitors, the furan-3-carboxamide motif acts as a hinge binder or a solvent-front directed group. The morpholine tail extends into the solvent, improving the molecule's "drug-likeness" by lowering LogD and reducing plasma protein binding.

Case Study: Amide Coupling To utilize this scaffold, standard peptide coupling conditions are recommended:

-

Coupling Agents: HATU or T3P (Propylphosphonic anhydride).

-

Base: DIPEA (Diisopropylethylamine).

-

Solvent: DMF or DCM.

-

Note: Avoid using DCC due to difficult byproduct removal; the morpholine nitrogen can occasionally interfere if not protonated or if the reaction pH is too high.

Safety & Handling (MSDS Summary)

-

Hazards: Irritant (Skin, Eye, Respiratory).

-

Signal Word: Warning.

-

Handling: Use in a fume hood. The intermediate Mannich bases can be sensitizers.

-

Storage: Store at 2–8°C. Hygroscopic – keep under inert atmosphere (Argon/Nitrogen) to prevent caking and degradation.

References

-

Vertex AI Search . (2025).[4] Chemical Profile: this compound.[4][5][6][7][8] Retrieved from NIH/PubChem.[4] Link

-

ChemicalBook . (2025). Product Specifications: CAS 436099-81-9.[4][5][7] Link

-

Google Patents . (2009). WO2009015208A1 - Antibacterial amide and sulfonamide substituted heterocyclic urea compounds. Link

-

Zanatta, N., et al. (2004).[9] Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Tetrahedron Letters. Link

-

MDPI . (2022). Synthesis of Bioactive Aminomethylated Derivatives via Modified Mannich Reaction. Link

Sources

- 1. Synthesis, design, and assessment of novel morpholine-derived Mannich bases as multifunctional agents for the potential enzyme inhibitory properties including docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C10H13NO4 | CID 806406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 436099-81-9 | this compound | Tetrahedron [thsci.com]

- 6. WO2009015208A1 - Antibacterial amide and sulfonamide substituted heterocyclic urea compounds - Google Patents [patents.google.com]

- 7. This compound | 436099-81-9 [chemicalbook.com]

- 8. biomart.cn [biomart.cn]

- 9. researchgate.net [researchgate.net]

Technical Profile: 2-(Morpholin-4-ylmethyl)furan-3-carboxylic Acid (CAS 436099-81-9)

The following is an in-depth technical guide on the physicochemical and chemical properties of CAS 436099-81-9, structured for researchers and drug development professionals.

A Versatile Heterocyclic Scaffold for Medicinal Chemistry [1][2]

Executive Summary & Chemical Identity

CAS 436099-81-9 , systematically known as 2-(morpholin-4-ylmethyl)furan-3-carboxylic acid , represents a high-value heterocyclic building block in modern drug discovery.[2] Structurally, it integrates three distinct pharmacophores: a lipophilic furan core, a polar/basic morpholine tail, and a reactive carboxylic acid handle.

This unique architecture makes it a "privileged structure" for fragment-based drug design (FBDD), particularly in the synthesis of kinase inhibitors and antibacterial agents where the furan-morpholine motif frequently serves as a solvent-exposed solubilizing group.

Chemical Identity Table

| Property | Detail |

| CAS Number | 436099-81-9 |

| IUPAC Name | 2-(morpholin-4-ylmethyl)furan-3-carboxylic acid |

| Synonyms | 2-(Morpholinomethyl)-3-furoic acid; 436099-81-9 |

| Molecular Formula | C₁₀H₁₃NO₄ |

| Molecular Weight | 211.21 g/mol |

| SMILES | O=C(O)c1ccoc1CN2CCOCC2 |

| InChI Key | WSBKJYRHFNGTRA-UHFFFAOYSA-N |

Physicochemical Characterization

Understanding the physical state and solution behavior of CAS 436099-81-9 is critical for successful formulation and synthesis.

Physical State & Appearance

Commercially, this compound is typically supplied as a white to off-white crystalline solid . It is often available as a hydrochloride salt (HCl) to enhance stability and water solubility.

-

Melting Point: Typically >150°C (decomposition often observed for amino acids of this class).

-

Hygroscopicity: The free base zwitterion is moderately hygroscopic; the HCl salt is highly hygroscopic and requires storage under desiccant.

Solubility Profile & pKa Analysis

The molecule possesses amphoteric properties due to the basic morpholine nitrogen and the acidic carboxylic acid.

-

Calculated pKa (Acid): ~3.5 – 4.0 (Furan-3-carboxylic acid moiety)

-

Calculated pKa (Base): ~8.0 – 8.5 (Morpholine moiety)

-

Isoelectric Point (pI): ~6.0

Solubility Matrix:

| Solvent | Solubility Rating | Notes |

|---|---|---|

| Water (pH 7) | Moderate | Exists as a zwitterion; solubility improves significantly at pH < 2 or pH > 9. |

| DMSO | High | Preferred solvent for stock solutions (>50 mM). |

| Methanol | High | Suitable for transfers and reactions. |

| Dichloromethane | Low | Poor solubility for the zwitterion; requires derivatization (e.g., esterification). |

Structural Analysis & Reactivity (Visualized)

The chemical behavior of CAS 436099-81-9 is dictated by its electronic distribution. The furan ring is electron-rich, making it susceptible to oxidation, while the carboxylic acid allows for diversification via amide coupling.

Pharmacophore & Reactivity Map

The following diagram illustrates the functional zones of the molecule and their implications for medicinal chemistry.

Figure 1: Functional decomposition of CAS 436099-81-9 highlighting reactivity zones.

Experimental Protocols

Protocol: Optimized Amide Coupling (Library Synthesis)

Context: The furan ring can be acid-sensitive (polymerization) and the morpholine can act as an internal base. Standard EDC/NHS couplings often fail due to zwitterionic aggregation.

Reagents:

-

Substrate: CAS 436099-81-9 (1.0 equiv)[2]

-

Amine Partner: R-NH₂ (1.1 equiv)

-

Coupling Agent: HATU (1.2 equiv) – Chosen for high reactivity with hindered acids.

-

Base: DIPEA (3.0 equiv) – Essential to neutralize the HCl salt and activate the acid.

-

Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

-

Dissolution: Dissolve CAS 436099-81-9 in anhydrous DMF (0.1 M concentration).

-

Activation: Add DIPEA (2.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature for 15 minutes. Note: The solution should turn yellow/orange, indicating active ester formation.

-

Addition: Add the amine partner (1.1 equiv) and the remaining DIPEA (1.0 equiv).

-

Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+H of product).

-

Workup (Critical): Do NOT use acidic workup (1N HCl) as it may protonate the morpholine and extract the product into the aqueous phase. Instead, partition between EtOAc and Sat. NaHCO₃. Wash organic layer with brine, dry over Na₂SO₄.

Protocol: Solubility & Stability Assessment

Context: Verifying the integrity of the furan ring during storage.

-

Preparation: Prepare a 10 mM stock solution in DMSO-d6.

-

Analysis: Acquire a ¹H-NMR spectrum immediately.

-

Key Signals: Furan protons typically appear as doublets around δ 6.5–7.5 ppm. Morpholine -CH₂- protons appear as multiplets around δ 2.5 and 3.6 ppm.

-

-

Stress Test: Dilute an aliquot into Phosphate Buffer (pH 7.4) and incubate at 37°C for 24 hours.

-

Re-analysis: Analyze via HPLC-UV (254 nm). Appearance of new peaks usually indicates furan oxidation (ring opening).

Biological Context & Applications

While CAS 436099-81-9 is an intermediate, its structural derivatives are biologically significant.

Antibacterial & Kinase Inhibition

The "Furan-Morpholine" motif acts as a bioisostere for other aromatic solubilizers.

-

Antibacterial Agents: Patents (e.g., WO2009015208) describe amide derivatives of heterocyclic carboxylic acids as potent antibacterial agents. The morpholine group mimics the solubilizing tails found in fluoroquinolones.

-

Kinase Inhibitors: The furan oxygen can act as a hydrogen bond acceptor in the ATP-binding pocket of kinases, while the morpholine extends into the solvent front, improving oral bioavailability.

Synthetic Pathway Visualization

The following diagram outlines the standard retrosynthetic approach to access this scaffold, useful for labs needing to synthesize it in-house.

Figure 2: Retrosynthetic disconnection relying on the Mannich reaction.

Handling & Safety (E-E-A-T)

Safety Warning: Treat CAS 436099-81-9 as a potential irritant.

-

Inhalation: Furan derivatives can be respiratory sensitizers. Use a fume hood.

-

Skin Contact: The morpholine moiety is basic and can cause chemical burns or irritation upon prolonged contact.

-

Storage: Store at +2°C to +8°C, under inert gas (Nitrogen/Argon). The furan ring is prone to photo-oxidation; keep in amber vials.

References

-

PubChem Compound Summary. (n.d.). 2-(Morpholin-4-ylmethyl)furan-3-carboxylic acid (CID 806406).[1][2] National Center for Biotechnology Information. Retrieved from [Link][1][2]

- Flynn, D. L., et al. (2009). Antibacterial amide and sulfonamide substituted heterocyclic urea compounds. World Intellectual Property Organization Patent WO2009015208A1.

Sources

Biological Activity of Morpholine Furan Derivatives: A Technical Guide

Part 1: Executive Summary

The fusion of morpholine and furan scaffolds represents a privileged structural motif in modern medicinal chemistry.[1] This guide dissects the pharmacological utility of these hybrid derivatives, specifically focusing on their dual-action potential as antineoplastic agents (targeting PI3K/mTOR and tubulin polymerization) and antimicrobial agents (targeting bacterial DNA gyrase and nitro-reductase pathways).

The morpholine ring acts as a critical pharmacokinetic modulator, enhancing aqueous solubility and blood-brain barrier (BBB) permeability, while the furan (or benzofuran) core provides a rigid aromatic scaffold capable of π-stacking interactions within enzyme active sites. This guide provides a rigorous technical analysis of their synthesis, structure-activity relationships (SAR), and validated experimental protocols for biological evaluation.

Part 2: Chemical Architecture & Synthesis[2][3][4]

The Pharmacophore Rationale[4][5][6][7]

-

Morpholine: A saturated N,O-heterocycle. Its pKa (~8.3) allows for protonation at physiological pH, improving solubility. It often serves as a hydrogen bond acceptor/donor mimic for the ribose ring in ATP-competitive inhibitors.

-

Furan/Benzofuran: An aromatic oxygen heterocycle. It functions as a bioisostere for benzene but with higher electron density, facilitating cation-π interactions. In nitrofurans, the ring is essential for reductive activation by bacterial enzymes.

Core Synthesis Protocol: Mannich Base Derivatization

A robust, field-proven method for conjugating morpholine to furan derivatives is the Mannich reaction. This creates a C-N bond, linking the secondary amine (morpholine) to the furan ring via a methylene bridge.

Reaction Scheme (Conceptual):

Visualization: Synthesis Workflow

Caption: General Mannich reaction pathway for the synthesis of bioactive morpholine-furan derivatives.

Part 3: Pharmacological Profiles & Mechanisms[7]

Anticancer Activity

Morpholine-substituted benzofurans have emerged as potent inhibitors of cell proliferation.

-

Mechanism A: Tubulin Polymerization Inhibition Derivatives mimicking Combretastatin A-4 bind to the colchicine site of tubulin. The morpholine ring often occupies the solvent-exposed region, improving the drug's residence time.

-

Mechanism B: PI3K/Akt/mTOR Pathway Inhibition The morpholine oxygen forms a critical hydrogen bond with the hinge region amino acids (e.g., Val851 in PI3K

), mimicking the adenine of ATP. This blocks the phosphorylation cascade essential for cancer cell survival.

Visualization: Anticancer Mechanism of Action

Caption: Dual mechanism of action targeting PI3K signaling and microtubule dynamics leading to apoptosis.

Antimicrobial Activity

Nitro-substituted furan-morpholine hybrids (related to Nitrofurantoin) exhibit broad-spectrum activity.

-

Mechanism: The furan ring is reduced by bacterial nitroreductases (type I or II) to reactive intermediates that damage DNA and inhibit protein synthesis. The morpholine moiety improves penetration into Gram-negative bacteria.

Part 4: Structure-Activity Relationship (SAR) Analysis[8]

| Structural Region | Modification | Biological Impact |

| Morpholine Ring | Unsubstituted | Optimal for solubility and H-bonding (PI3K hinge binder). |

| Methyl-substitution (C2/C6) | Increases lipophilicity; may introduce chirality constraints. | |

| Bioisosteric replacement (Piperazine) | Often reduces solubility but may alter selectivity profiles. | |

| Furan Core | 5-Nitro substitution | Essential for antibacterial activity (prodrug activation). |

| Benzofuran fusion | Enhances anticancer potency via hydrophobic pocket filling (Tubulin). | |

| Linker | Methylene (-CH2-) | Ideal flexibility for Mannich bases. |

| Amide/Sulfonamide | Increases metabolic stability but may reduce permeability. |

Part 5: Experimental Protocols

Protocol 1: Synthesis of Morpholine-Methyl-Furan Derivative

Self-Validating Step: The evolution of a single spot on TLC (Thin Layer Chromatography) and a sharp melting point range confirms purity before biological testing.

-

Reagents: Dissolve 2-acetylfuran (10 mmol) and morpholine (12 mmol) in absolute ethanol (20 mL).

-

Catalysis: Add paraformaldehyde (15 mmol) and catalytic conc. HCl (3 drops).

-

Reflux: Heat the mixture at 80°C for 6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Work-up: Evaporate solvent under reduced pressure. Neutralize the residue with 10% NaHCO3.

-

Extraction: Extract with dichloromethane (3 x 15 mL). Dry over anhydrous Na2SO4.

-

Purification: Recrystallize from ethanol/diethyl ether to yield the Mannich base.

Protocol 2: In Vitro Anticancer Assay (MTT)

Causality: This assay measures metabolic activity as a proxy for cell viability.

-

Seeding: Seed cancer cells (e.g., MCF-7, A549) at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Add the morpholine-furan derivative at graded concentrations (0.1 - 100

M). Include Doxorubicin as a positive control and DMSO (0.1%) as a vehicle control. -

Incubation: Incubate for 48h at 37°C, 5% CO2.

-

Labeling: Add 10

L MTT reagent (5 mg/mL) to each well. Incubate for 4h. -

Solubilization: Dissolve formazan crystals in DMSO (100

L). -

Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Protocol 3: Antibacterial MIC Determination

Self-Validating System: Growth in positive control wells and no growth in sterility control wells validates the assay.

-

Inoculum: Prepare bacterial suspension (S. aureus ATCC 29213) adjusted to 0.5 McFarland standard.

-

Dilution: Perform serial 2-fold dilutions of the test compound in Mueller-Hinton Broth (range: 128 - 0.25

g/mL). -

Inoculation: Add bacterial suspension to each well (final conc:

CFU/mL). -

Incubation: Incubate at 37°C for 16-20h.

-

Analysis: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

Part 6: References

-

Biological Activity of Morpholine Derivatives in Neurodegenerative Diseases. Source: National Institutes of Health (PMC) URL:[Link]

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review. Source: MDPI (Molecules) URL:[Link]

-

Morpholine substituted quinazoline derivatives as anticancer agents. Source: PubMed Central URL:[Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: SAR Insight. Source: PubMed URL:[Link]

-

Structural Insights and Biological Activities of Furan-Based Drugs. Source: PubMed URL:[Link]

Sources

Strategic Access to Furan-3-Carboxylic Acids: Synthesis, Functionalization, and Pharmacophore Integration

Executive Summary: The "Forgotten" Isomer

In medicinal chemistry, the furan ring is a classic bioisostere for phenyl and pyridine rings, offering unique hydrogen-bond accepting capabilities and reduced lipophilicity. However, the vast majority of cataloged furan compounds are substituted at the C2 (alpha) position. This bias exists not because C2 is biologically superior, but because it is synthetically accessible; the C2 position is naturally nucleophilic and easily lithiated.

Furan-3-carboxylic acids (F3CA) represent a "privileged but underutilized" chemical space. The C3 (beta) position offers a distinct vector for substituent exit, altering the spatial arrangement of pharmacophores in kinase inhibitors and receptor antagonists. This guide provides a rigorous technical roadmap for overcoming the synthetic energy barrier of C3-functionalization to access these high-value scaffolds.

Chemical Space & Electronic Challenges

To synthesize F3CA derivatives effectively, one must first understand the electronic landscape of the furan ring.

-

The Nucleophilicity Trap: Furan is an electron-rich heterocycle. Electrophilic aromatic substitution (EAS) occurs predominantly at C2/C5 due to the stabilization of the intermediate sigma complex by the oxygen lone pair. Direct carboxylation of furan typically yields furan-2-carboxylic acid (furoic acid).

-

The Stability Paradox: Furan-3-carboxylic acids are generally less stable to oxidative metabolism than their C2 counterparts, often undergoing ring opening to reactive dicarbonyls (e.g., cis-2-butene-1,4-dial). However, introducing electron-withdrawing groups (EWGs) like carboxylates at C3 stabilizes the ring against oxidation, making F3CA a viable drug scaffold.

Comparative Metrics: C2 vs. C3 Access

| Parameter | Furan-2-Carboxylic Acid | Furan-3-Carboxylic Acid |

| Starting Material | Furfural (Commodity chemical) | 3-Bromofuran / Acetylacetate |

| Direct Lithiation | Facile (n-BuLi, -78°C) | Difficult (Requires halogen-metal exchange) |

| Metabolic Risk | Moderate (Furoyl-glycine conjugation) | High (Ring opening if unsubstituted) |

| Vector Geometry | Linear/Planar exit | Angled exit (approx 120°) |

Synthetic Architectures

We categorize synthesis into two primary logic streams: De Novo Ring Construction and Functionalization of Intact Rings .

Strategy A: De Novo Construction (The Feist-Benary Modification)

The classic Feist-Benary synthesis involves the condensation of

-

Mechanism:[1][2][3][4][5][6] Intermolecular aldol condensation followed by intramolecular

displacement. -

Limitation: Often yields mixtures; requires careful pH control to prevent polymerization of the furan product.

Strategy B: The "Zanatta" Route (Trichloromethyl-dihydrofuran)

A scalable, non-cryogenic method involves the reaction of

-

Key Intermediate: 4-trichloroacetyl-2,3-dihydrofuran.[7]

-

Transformation: Aromatization followed by haloform-type reaction converts the

group into the carboxylic acid -

Advantage:[6][7][8][9][10] Avoids expensive transition metals; high atom economy.

Strategy C: Transition Metal Catalyzed Carbonylation (The MedChem Standard)

For late-stage functionalization or library generation, Palladium-catalyzed hydroxycarbonylation of 3-halofurans is the most reliable method. It allows for the direct installation of the carboxylic acid moiety onto a pre-existing furan core.

Detailed Experimental Protocol

Protocol: Pd-Catalyzed Hydroxycarbonylation of 3-Bromofuran

Objective: Synthesis of Furan-3-carboxylic acid from 3-bromofuran. Scale: 1.0 mmol (Adaptable to gram-scale). Rationale: This protocol utilizes a bidentate ligand (dppf) to stabilize the Pd(0) species and prevent catalyst decomposition, which is common with electron-rich furan substrates.

Reagents & Equipment[1][8]

-

Substrate: 3-Bromofuran (147 mg, 1.0 mmol).

-

Catalyst: Pd(OAc)

(5 mol%). -

Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (10 mol%).

-

CO Source: Carbon Monoxide balloon (1 atm) or autoclave (5 bar for higher yields).

-

Base: Triethylamine (Et

N) (2.0 equiv). -

Nucleophile: Water (5.0 equiv) in DMSO/DMF (3 mL).

-

Temp: 80°C.

Step-by-Step Workflow

-

Inerting: Flame-dry a two-neck round-bottom flask (or pressure tube) and cool under Argon flow.

-

Catalyst Pre-complexation: Add Pd(OAc)

(11.2 mg) and dppf (55.4 mg) to the flask. Add degassed DMSO (1.5 mL). Stir at RT for 15 mins to form the active [Pd(dppf)] species (solution turns orange/red). -

Substrate Addition: Add 3-bromofuran, Et

N (280 -

CO Introduction:

-

Balloon Method: Purge the headspace with CO gas x3. Attach a double-balloon reservoir.

-

Autoclave Method: Pressurize to 5 bar CO.

-

-

Reaction: Heat to 80°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LCMS. The starting bromide (UV active) should disappear.

-

Workup (Critical):

-

Cool to RT. Dilute with EtOAc (20 mL).

-

Acidification: Carefully quench with 1M HCl until pH ~2-3 (protonates the carboxylate).

-

Extract with EtOAc (3 x 15 mL).

-

Wash combined organics with brine, dry over Na

SO

-

-

Purification: Recrystallize from Hexane/Et

O or perform flash chromatography (0-5% MeOH in DCM).

Validation Criteria (Self-Check):

-

H NMR (DMSO-

-

IR: Appearance of broad -OH stretch (2500-3300 cm

) and strong C=O stretch (~1680 cm

Biological Context & Toxicity[14][15]

The CMPF Case Study

The most biologically relevant F3CA derivative is 3-carboxy-4-methyl-5-propyl-2-furanpropionic acid (CMPF) .

-

Origin: It is a major metabolite of furan fatty acids found in fish oils.

-

Uremic Toxicity: CMPF accumulates in patients with renal failure. It is highly protein-bound (albumin), displacing other drugs (drug-drug interaction risk) and inhibiting renal transport proteins like OAT1/3.

-

Significance: When designing F3CA drugs, researchers must screen for albumin binding affinity early. The furan-3-carboxylate moiety mimics the lipophilic/anionic character of fatty acids, leading to high plasma protein binding (>95%).

Pharmacophore Utility

Despite the CMPF toxicity warning, the F3CA scaffold is valuable.

-

Kinase Inhibitors: The carboxylic acid can form salt bridges with lysine residues in the ATP-binding pocket (e.g., active site of serine/threonine kinases).

-

Bioisosteres: It serves as a constrained bioisostere for meta-substituted benzoic acids.

Visualization of Workflows

Diagram 1: Synthetic Decision Matrix

This diagram illustrates the logic flow for choosing a synthesis route based on starting material availability.

Caption: Decision matrix for selecting the optimal synthetic route based on substrate availability and regioselectivity requirements.

Diagram 2: Palladium Catalytic Cycle (Mechanism)

A visualization of the Protocol described in Section 4.

Caption: Catalytic cycle for the hydroxycarbonylation of 3-bromofuran. L = dppf ligand.

References

-

Keay, B. A., & Bair, K. W. (1985). The synthesis of 3-substituted furans.[3][4][6][11][12][14] Journal of Organic Chemistry. Link

-

Zanatta, N., et al. (2004).[7] Convenient synthesis of furan-3-carboxylic acid and derivatives.[7][12] Tetrahedron Letters. Link

-

Niwa, T. (1996). Organic acids and the uremic syndrome: Protein-bound uremic toxins. Seminars in Dialysis. Link

-

Beller, M., et al. (2010). Palladium-catalyzed carbonylation reactions of aryl halides and related compounds. Chemical Reviews. Link

-

Spiteller, G. (2005). Furan fatty acids: Occurrence, synthesis, and biological properties. Lipids.[15] Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. youtube.com [youtube.com]

- 3. One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. researchgate.net [researchgate.net]

- 10. Protein-bound uremic toxins in hemodialysis patients measured by liquid chromatography/tandem mass spectrometry and their effects on endothelial ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Palladium catalyzed direct 3-arylation of benzofurans using low catalyst loadings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan | PPTX [slideshare.net]

- 15. mdpi.com [mdpi.com]

In silico prediction of 2-Morpholin-4-ylmethyl-furan-3-carboxylic acid bioactivity

Title: In Silico Profiling of 2-Morpholin-4-ylmethyl-furan-3-carboxylic Acid: A Computational Target Deconvolution and ADMET Guide

Executive Summary

This technical guide outlines a high-fidelity in silico workflow for characterizing This compound (PubChem CID: 806406).[1][2] This molecule represents a "privileged scaffold" in medicinal chemistry, combining a hydrophilic morpholine ring (solubility enhancer, hydrogen bond acceptor) with a furan-3-carboxylic acid core (hydrogen bond donor/acceptor, potential metal chelator).[1][2]

This guide moves beyond simple property calculation. It details a self-validating protocol for Target Deconvolution , Molecular Docking , and ADMET Profiling . By synthesizing structural analysis with predictive modeling, we aim to reduce wet-lab attrition rates for derivatives based on this scaffold.

Chemoinformatic Deconstruction & Pharmacophore Generation

Before initiating docking protocols, the molecule must be deconstructed into its pharmacophoric elements. This step defines the "interaction fingerprint" that drives target selection.[2]

Structural Analysis:

-

Acidic Moiety: Carboxylic acid at C3 (pKa ≈ 3.5–4.0).[1][2] At physiological pH (7.4), this exists primarily as the carboxylate anion (

), capable of forming strong salt bridges with cationic residues (Arg, Lys).[2] -

Basic Moiety: Morpholine nitrogen (pKa ≈ 8.3).[1][2] At pH 7.4, this is largely protonated (

), providing a positive charge center. -

Linker: Methylene bridge (

) provides rotational freedom, allowing the morpholine to orient into solvent-exposed pockets or specific sub-cavities.[1][2]

Zwitterionic Character: The simultaneous presence of the carboxylate anion and morpholinium cation creates a zwitterionic species.[2] This significantly influences membrane permeability predictions and must be accounted for in ligand preparation states.[2]

Table 1: Physicochemical Property Profile (Calculated)

| Property | Value | Implication for Drug Design |

| Molecular Weight | 211.21 g/mol | Fragment-like; high ligand efficiency potential.[1][2] |

| LogP (Consensus) | -0.8 to 0.2 | Highly hydrophilic; excellent aqueous solubility.[1][2] |

| TPSA | 63 Ų | Good membrane permeability (Rule of 5 compliant).[2] |

| H-Bond Donors | 1 (COOH) | Specific interaction point (e.g., catalytic metals).[1][2] |

| H-Bond Acceptors | 4 | High capacity for solvent interaction.[1][2] |

| Rotatable Bonds | 3 | Low entropic penalty upon binding.[1] |

Protocol A: Target Deconvolution (Reverse Screening)[1][2]

To determine biological utility, we employ a "Target Fishing" approach using similarity ensemble principles. This protocol identifies likely protein targets based on 2D/3D similarity to known active ligands.[1][3][4]

Methodology:

-

Input Generation: Convert the IUPAC name to a canonical SMILES string: C1COCCN1CC2=C(C=CO2)C(=O)O.[1][2]

-

Platform: SwissTargetPrediction [1].

-

Algorithm: The query molecule is screened against a library of 370,000+ actives.[2] Similarity is calculated using a combined score of 2D (Tanimoto coefficients) and 3D (Electroshape vectors) metrics.[2][4]

-

Thresholding: Only targets with a Probability Score > 0.5 are retained for docking validation.

Predicted Target Classes for Furan-Morpholine Scaffolds:

-

Metalloenzymes: The carboxylic acid and furan oxygen can act as a bidentate chelator for Zinc-dependent enzymes (e.g., Matrix Metalloproteinases - MMPs).[1][2]

-

Kinases: The morpholine ring often mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region (e.g., PI3K, mTOR).

-

GPCRs: Family A receptors (e.g., Dopamine/Serotonin) often accommodate the protonated amine of the morpholine.

Protocol B: Molecular Docking Workflow

This section details the validation of the scaffold against a theoretical target, MMP-12 (Macrophage Metalloelastase) , a common target for furan-carboxylic acid derivatives.[2]

Tools: AutoDock Vina [2], UCSF Chimera (Visualization).[2]

Step-by-Step Protocol:

-

Protein Preparation:

-

Ligand Preparation:

-

Grid Generation:

-

Docking Execution (Vina):

-

Exhaustiveness: 32 (High precision).

-

Num_modes: 10.

-

-

Interaction Analysis:

Visualization: The In Silico Pipeline

The following diagram illustrates the logical flow from structure to lead optimization, emphasizing the decision gates at each stage.

Figure 1: Integrated workflow for the computational profiling of the furan-morpholine scaffold.[1][2]

Protocol C: ADMET & Drug-Likeness Profiling

A potent binder is useless if it is toxic or metabolically unstable.[1][2] We utilize pkCSM [3] and SwissADME for this assessment.[2][6]

Key Predicted Parameters:

-

Absorption (HIA):

-

Distribution (BBB):

-

Prediction: BBB Permeant? No/Low .

-

Reasoning: The carboxylic acid is ionized at physiological pH, preventing passive diffusion across the tight junctions of the Blood-Brain Barrier unless a specific transporter (e.g., OAT) is involved.[2]

-

-

Metabolism (CYP450):

-

Risk:[2] The furan ring is a "structural alert" for metabolic activation.[2] Furans can be oxidized by CYP2E1 to reactive cis-butene-1,4-dial intermediates, which are hepatotoxic.[1][2]

-

Mitigation: In silico toxicity flags must be checked.[1][2] If the furan is substituted (as it is here with the carboxylic acid), metabolic stability is often improved compared to unsubstituted furan.

-

Toxicity (AMES):

Table 2: ADMET Risk Assessment

| Parameter | Prediction | Risk Level | Mitigation Strategy |

| Solubility (LogS) | -1.5 (Soluble) | Low | None required.[1][2] |

| BBB Penetration | LogBB < -1.0 | Medium | Only an issue for CNS targets.[1][2] |

| Hepatotoxicity | Furan Activation | High | Monitor Glutathione trapping assays.[1][2] |

| hERG Inhibition | Low Probability | Low | Morpholine is less lipophilic than typical hERG blockers.[1] |

Conclusion

This compound is a high-potential fragment for fragment-based drug discovery (FBDD).[1][2] Its bioactivity is likely driven by the carboxylic acid's ability to coordinate metals or engage in salt bridges, while the morpholine ring improves pharmacokinetic compliance.

Recommendation: Researchers should prioritize this scaffold for Metalloenzyme inhibition (MMPs, Carbonic Anhydrases) or as a polar warhead in Kinase inhibitors . However, the metabolic liability of the furan ring requires early-stage microsomal stability testing.[2]

References

-

Daina, A., Michielin, O., & Zoete, V. (2019).[7] SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules.[2][7] Nucleic Acids Research, 47(W1), W357–W364.[7] [Link]

-

Trott, O., & Olson, A. J. (2010).[8][9] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[8][9] Journal of Computational Chemistry, 31(2), 455–461.[8][9] [Link]

-

Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures.[1][2][10][11] Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

Sources

- 1. Furan-2-carboxylic acid [4-(4-chloro-phenyl)-thiazol-2-yl]-(3-morpholin-4-yl-propyl)-amide | C21H23Cl2N3O3S | CID 6603448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound | C10H13NO4 | CID 806406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives | Kompleksnoe Ispolzovanie Mineralnogo Syra = Complex use of mineral resources [kims-imio.com]

- 7. SwissTargetPrediction [swisstargetprediction.ch]

- 8. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 9. scispace.com [scispace.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. pkCSM [biosig.lab.uq.edu.au]

Thermochemical Profiling of Furan Derivatives: From Bond Energetics to Process Safety

The following guide provides an advanced technical analysis of the thermochemistry of furan derivatives. It synthesizes experimental calorimetry, high-level computational theory, and practical applications in drug design and renewable fuels.

Executive Summary

Furan derivatives occupy a critical intersection between renewable energy (2-methylfuran, furfural) and pharmaceutical chemistry (ranitidine, furosemide). However, their thermodynamic behavior is often misunderstood due to the "aromaticity vs. diene" duality. While furan exhibits aromatic character, its resonance energy (~16 kcal/mol) is significantly lower than benzene (~36 kcal/mol), making it kinetically unstable but thermodynamically distinct.

This guide details the precise determination of enthalpies of formation (

Structural Energetics & The "Super-Strong" Bond Anomaly

Resonance Stabilization vs. Reactivity

Unlike thiophene or pyrrole, furan’s oxygen atom is highly electronegative, contracting the ring orbitals and reducing orbital overlap. This results in a unique thermochemical profile:

-

Low Resonance Energy: The stabilization energy is only

kJ/mol (16 kcal/mol). This explains why furan derivatives readily undergo Diels-Alder reactions, behaving more like conjugated dienes than true aromatics [1]. -

High Reactivity: The lower resonance stabilization lowers the activation barrier for ring-opening reactions, a critical factor in the shelf-life stability of furan-containing API (Active Pharmaceutical Ingredients).

The C-H Bond Dissociation Energy (BDE) Anomaly

A common misconception is that the

-

Implication: This is one of the strongest known C-H bonds in neutral organic chemistry, significantly stronger than the C-H bond in benzene (112 kcal/mol).

-

Mechanism: The instability of the resulting

-radical prevents delocalization, locking the unpaired electron in a high-energy orbital. This makes direct hydrogen atom abstraction (HAA) extremely difficult, forcing metabolic oxidation to proceed via epoxidation or ring opening rather than radical abstraction [3].

Experimental Methodology: Static Bomb Calorimetry

Measuring the enthalpy of combustion (

Protocol: Encapsulated Static Bomb Calorimetry

This self-validating protocol minimizes mass loss and ensures complete combustion.

Step 1: Sample Encapsulation

-

Material: Use Mylar (polyester) or gelatin capsules. Mylar is preferred for high-volatility derivatives like 2-methylfuran.

-

Procedure: Inject liquid sample (~0.5 g) into the pre-weighed capsule using a gas-tight syringe. Seal immediately.

-

Validation: Weigh the sealed capsule every 5 minutes for 30 minutes. If mass loss >0.1 mg, discard.

Step 2: The Combustion System

-

Bomb Preparation: Add 1.0 mL of deionized water to the bomb (to saturate the internal atmosphere and dissolve acid gases).

-

Oxygen Charging: Purge and fill with high-purity oxygen (99.995%) to 3.04 MPa (30 atm).

-

Ignition: Use a platinum fuse wire in contact with a cotton thread fuse.

Step 3: Data Correction (The Washburn Standard)

Raw temperature rise (

-

Nitric Acid Correction: Titrate bomb washings with 0.1 M NaOH to determine HNO

formed from atmospheric N -

Washburn Corrections: Adjust for the change in internal energy (

) associated with gas compression, water solubility of CO

Figure 1: Workflow for high-precision combustion calorimetry of volatile furan derivatives.

Computational Validation: Isodesmic Reactions

Experimental data must be cross-verified with computational benchmarks, especially for derivatives where high-purity synthesis is difficult. Standard DFT (B3LYP) often fails to capture dispersion forces in stacked aromatic systems.

The Solution: Use Isodesmic Reactions . In these hypothetical reactions, the number and type of chemical bonds are conserved on both sides. This cancels out systematic errors in the basis set and electron correlation [4].

Recommended Homodesmotic Scheme:

To determine the enthalpy of formation for a substituted furan:

Figure 2: Computational workflow for deriving enthalpies of formation using error-canceling isodesmic schemes.

Thermochemical Data Summary

The following table consolidates high-confidence values derived from NIST standards and recent high-level ab initio studies.

| Compound | State | Key Insight | |||

| Furan | Liquid | -62.3 ± 0.8 [5] | -2083.5 | 27.4 | Base aromatic reference. |

| Furan | Gas | -34.8 ± 0.8 | - | - | Used for gas-phase kinetics. |

| 2-Methylfuran | Liquid | -107.8 (Est)* | -2745.0 | 32.2 | Methyl group adds ~45 kJ stability. |

| Furfural | Liquid | -200.2 ± 1.5 [6] | -2339.0 | 50.6 | Aldehyde group significantly lowers energy. |

| Furfuryl Alcohol | Liquid | -276.0 ± 1.2 | - | 56.5 | H-bonding increases vaporization enthalpy. |

*Note: 2-Methylfuran value estimated via group additivity increments relative to furan (-45.5 kJ/mol increment) [7].

Applications in Research & Development

Biofuel Engineering (The Density Impulse)

2-Methylfuran is a leading "drop-in" biofuel candidate. Its thermochemistry reveals why:

-

Energy Density: The addition of the methyl group (see Table 1) increases the molar heat of combustion significantly compared to furan, while maintaining a liquid state at room temperature (unlike butane).

-

Volatility: The

of 32.2 kJ/mol is ideal for fuel injection systems—low enough for rapid vaporization but high enough to prevent vapor lock.

Pharmaceutical Stability (Metabolic Blocking)

In drug design, the furan ring is often a bioisostere for phenyl rings.

-

Metabolic Liability: Because the C-H BDE is so high (119 kcal/mol), Cytochrome P450 enzymes struggle to abstract the hydrogen. Instead, they attack the

-system (epoxidation), leading to reactive enedial intermediates that can be hepatotoxic (e.g., as seen in high-dose toxicity mechanisms of furan-containing compounds). -

Mitigation: Substituting the

-positions (2,5-positions) blocks this metabolic pathway, leveraging the thermodynamic stability of the substituted ring.

References

-

M. P.[1][2][3] Cava and M. J. Mitchell, Cyclobutadiene and Related Compounds, Academic Press, New York.

-

DePuy, C. H., et al.[4] "The C-H bond dissociation energy of furan: Photoelectron spectroscopy of the furanide anion." Journal of Chemical Physics, 2011.

-

Simmie, J. M., & Metcalfe, W. K. "Formation Enthalpies and Bond Dissociation Energies of Alkylfurans." Journal of Physical Chemistry A, 2011.

-

Guthrie, G. B., et al. "Thermodynamic Properties of Furan." Journal of the American Chemical Society, 1952.

-

NIST Chemistry WebBook, SRD 69, "Furan".

-

NIST Chemistry WebBook, SRD 69, "2-Furancarboxaldehyde" (Furfural).

- Ribeiro da Silva, M., et al. "Thermochemical studies of methyl-substituted furans." Journal of Chemical Thermodynamics, 2010.

Sources

Pharmacophore Architecture: The Morpholine Scaffold in Medicinal Chemistry

[1][2][3]

Executive Summary

In the landscape of modern drug design, the morpholine heterocycle (1,4-oxazinane) operates as a "privileged structure," bridging the gap between potency and pharmacokinetic (PK) viability. Unlike its carbocyclic analog cyclohexane or its nitrogenous congener piperidine, morpholine offers a unique physicochemical profile characterized by a depressed pKa (~8.3) and dual hydrogen-bonding potential. This guide deconstructs the morpholine pharmacophore, analyzing its role in solubility enhancement, metabolic stability, and receptor interaction, providing a blueprint for its rational deployment in lead optimization.

Physicochemical Attributes & The "Basicity Cliff"

The strategic inclusion of a morpholine ring is often driven by the need to modulate basicity without sacrificing polarity.

The Inductive Effect and pKa Modulation

A critical error in early-stage design is treating morpholine simply as a "more soluble piperidine." The presence of the oxygen atom at the 4-position exerts a strong electron-withdrawing inductive effect (-I) through the sigma framework.

-

Piperidine pKa: ~11.2 (Highly basic, fully protonated at pH 7.4).

-

Morpholine pKa: ~8.3 (Moderately basic).

Implication: At physiological pH (7.4), a significant fraction of morpholine exists in the unprotonated (neutral) state compared to piperidine. This equilibrium is vital for membrane permeability (passive diffusion) while retaining enough cationic character to form salt bridges with aspartate or glutamate residues in the binding pocket [1].

Conformational Landscape

Morpholine predominantly adopts a chair conformation , similar to cyclohexane. However, the C-O bonds are shorter (1.43 Å) than C-C bonds (1.54 Å), slightly distorting the geometry.

-

Equatorial Preference: Substituents on the nitrogen prefer the equatorial position to minimize 1,3-diaxial interactions, though the barrier to inversion is low.

-

Vectorial Alignment: The vector angle between the lone pairs of the heteroatoms allows morpholine to act as a simultaneous donor (protonated N) and acceptor (O), mimicking the hydration shell of proteins.

Pharmacophore Mapping: Interaction Dynamics

The morpholine moiety is rarely the primary pharmacophore but serves as a critical auxiliary pharmacophore .

The Interaction Triad

-

The Cationic Anchor (N-H+): Under acidic conditions (lysosome) or within specific pockets, the protonated nitrogen forms ionic bonds (salt bridges).

-

The Water Mimic (Ether Oxygen): The oxygen atom acts as a weak hydrogen bond acceptor. It often displaces conserved water molecules in the solvent-exposed regions of kinases, gaining entropy.

-

Solubility Vector: When attached to hydrophobic scaffolds (e.g., quinazolines), the morpholine ring orients towards the solvent front, dramatically lowering LogD.

Visualization: Morpholine Pharmacophore Map

The following diagram illustrates the core interaction vectors of the morpholine scaffold within a theoretical binding pocket.

Caption: Interaction map showing the Nitrogen acting as a cationic anchor and the Oxygen engaging the solvent front.

Comparative Analysis: Morpholine vs. Analogs[3][4][5][6]

The choice between morpholine and its analogs dictates the ADME profile.

| Feature | Morpholine | Piperidine | Piperazine | Rationale for Selection |

| Heteroatoms | N, O | N | N, N | Balanced polarity. |

| pKa (Conj. Acid) | ~8.3 | ~11.2 | ~9.8 (N1) | Morpholine optimizes permeability/solubility balance. |

| LogP (Lipophilicity) | -0.86 | 0.84 | -1.17 | Morpholine reduces lipophilicity vs Piperidine without the high polarity of Piperazine. |

| H-Bond Acceptors | 2 (N, O) | 1 (N) | 2 (N, N) | Oxygen provides an acceptor without basicity. |

| Metabolic Risk | Low/Mod | Low | Moderate | Morpholine avoids N-N metabolic conjugation issues but risks ring oxidation. |

Case Studies in Strategic Design

Gefitinib (Iressa): The Solubilizing Tail

In the EGFR inhibitor Gefitinib , the morpholine ring is attached via a propoxy linker to the quinazoline core.

-

Mechanism: The quinazoline binds the ATP pocket.[1] The morpholine tail extends into the solvent-exposed region.

-

Function: It does not bind deeply in the active site. Its primary role is to improve the water solubility of the highly lipophilic quinazoline core, allowing for oral bioavailability [2].

-

Metabolism: The morpholine ring in Gefitinib is a site of metabolism, undergoing oxidative defluorination and ring opening by CYP3A4 [3].

Linezolid (Zyvox): The Electronic Tuner

In the oxazolidinone antibiotic Linezolid , the morpholine ring is directly attached to the phenyl ring.

-

Function: It acts as an electron-donating group (via resonance) to the phenyl ring, optimizing the electronic environment for the oxazolidinone pharmacophore.

-

Liability: The morpholine ring is the primary site of metabolic clearance, undergoing oxidation to form an aminoethoxyacetic acid metabolite (Metabolite A) and a hydroxyethyl glycine metabolite (Metabolite B) [4].

Experimental Protocol: Buchwald-Hartwig Morpholinylation[8]

Installing a morpholine ring onto an aryl halide is a standard operation in medicinal chemistry. The Buchwald-Hartwig amination is the preferred methodology over SNAr when the aryl ring is electron-rich or neutral.

Protocol (Standardized)

-

Substrate: Aryl Bromide (1.0 eq)

-

Amine: Morpholine (1.2 eq)[2]

-

Catalyst: Pd2(dba)3 (1-2 mol%)

-

Ligand: BINAP or XPhos (2-4 mol%)

-

Base: NaOtBu (Sodium tert-butoxide) (1.5 eq)

-

Solvent: Toluene or 1,4-Dioxane (Anhydrous)

-

Conditions: 80-100°C under Argon/Nitrogen for 2-12 hours.

Workflow Logic (Self-Validating)

-

Pre-complexation: Mix Pd source and Ligand in solvent before adding reactants to ensure active catalyst formation (color change usually observed).

-

Base Sensitivity: NaOtBu is moisture sensitive. If the reaction stalls, check the quality of the base or switch to Cs2CO3 (weaker, but more tolerant).

-

Workup: Morpholine is water-soluble.[3] Do not use acidic washes during extraction, or the product will be lost to the aqueous layer. Use neutral brine.

Visualization: Catalytic Cycle

Caption: Pd-catalyzed cycle for coupling morpholine to aryl halides. Note the regeneration of Pd(0).

Metabolic Liabilities & Bioisosterism[10]

While stable, the morpholine ring is not metabolically inert.

Oxidative Metabolism

The primary metabolic pathway is oxidation at the carbon alpha to the nitrogen (catalyzed by CYP450s), leading to ring opening or lactam formation.

-

N-Oxidation: Formation of the N-oxide (reversible).

-

Alpha-Hydroxylation: Leads to ring opening (as seen in Linezolid) [5].

Bioisosteric Replacements

To mitigate these liabilities, researchers often employ:

-

Bridged Morpholines: (e.g., 8-oxa-3-azabicyclo[3.2.1]octane). The bridge restricts conformation and sterically hinders CYP access.

-

Fluorination: Adding fluorine to the morpholine ring lowers the pKa further and blocks metabolic hotspots.

-

Tetrahydropyran: Replacing the Nitrogen with Carbon (if the basicity is not required) to eliminate N-oxidation.

Visualization: Metabolic Pathway

Caption: Major metabolic fates of the morpholine ring: Lactam formation or Ring Opening.[3][4][5]

References

-

Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Source: Medicinal Research Reviews (2019).[6] URL:[Link]

-

Gefitinib (Iressa): Structure-Activity Relationships and Metabolic Profile. Source:[5] National Center for Biotechnology Information (PubChem). URL:[Link]

-

Proposed metabolic pathways of gefitinib in humans in vivo. Source: Scientific Reports (Nature).[4] URL:[Link]

-

Linezolid: Metabolism and Excretion. Source: NIH Bookshelf (StatPearls). URL:[Link]

-

Investigation of morpholine isosteres for the development of metabolically stable mTOR kinase inhibitors. Source: European Journal of Medicinal Chemistry (via PubMed). URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Experimental Use of 2-(Morpholinomethyl)furan-3-carboxylic Acid

Introduction: Rationale for Investigation

2-(Morpholinomethyl)furan-3-carboxylic acid is a novel heterocyclic compound that merges two key structural motifs of significant interest in medicinal chemistry: a furan-3-carboxylic acid core and a morpholine moiety. The furan ring system is a versatile scaffold present in numerous natural products and synthetic compounds, exhibiting a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Derivatives of furan-carboxylic acids, in particular, have been explored for various therapeutic applications, from antifungal agents to potential treatments for esophageal cancer.[3][4]

The incorporation of a morpholine ring is a well-established strategy in drug design.[5][6] Recognized as a "privileged structure," the morpholine group often enhances metabolic stability, improves aqueous solubility, and favorably modulates the pharmacokinetic profile of a parent molecule.[7] Its presence is a hallmark of many approved drugs, including those targeting the central nervous system and various kinases involved in cell proliferation.[8][9] The morpholine ring's conformational flexibility and ability to form hydrogen bonds can also lead to potent and selective interactions with biological targets.[9]

The combination of these two moieties in 2-(morpholinomethyl)furan-3-carboxylic acid suggests a high potential for novel biological activity. This document provides detailed protocols for the initial characterization of this compound in common biochemical and cell-based assays, establishing a foundational workflow for researchers in drug discovery and chemical biology.

Compound Profile: Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for designing and interpreting experiments. Below is a table summarizing key properties for 2-(morpholinomethyl)furan-3-carboxylic acid.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₃NO₄ | Calculation |

| Molecular Weight | 211.21 g/mol | Calculation |

| IUPAC Name | 2-(morpholin-4-ylmethyl)furan-3-carboxylic acid | Nomenclature |

| Predicted LogP | 0.2 - 0.8 | Cheminformatics Prediction |

| Predicted pKa (Acidic) | 3.5 - 4.5 (Carboxylic Acid) | Cheminformatics Prediction |

| Predicted pKa (Basic) | 7.5 - 8.5 (Morpholine Nitrogen) | Cheminformatics Prediction |

| Appearance | White to off-white solid (predicted) | General observation for similar compounds |

| Storage | Store at 2-8°C, desiccated | Recommended for heterocyclic compounds[10] |

Proposed Investigational Workflow

For a novel compound with a high-potential scaffold like 2-(morpholinomethyl)furan-3-carboxylic acid, a tiered screening approach is recommended. This allows for a broad assessment of biological activity, followed by more focused, mechanism-of-action studies.

Caption: A tiered workflow for characterizing novel compounds.

Application Note 1: In Vitro Cytotoxicity Profiling in Human Cancer Cell Lines

Principle & Rationale

A primary assessment of a novel compound's effect on cell viability is a cornerstone of drug discovery. This initial screen helps identify compounds with potential anticancer activity and provides a general measure of bioactivity.[4] The MTS assay (or similar tetrazolium reduction assays like MTT) is a robust, colorimetric method to quantify viable cells. In this assay, mitochondrial dehydrogenases in living cells reduce the MTS tetrazolium compound into a soluble formazan product, whose absorbance is directly proportional to the number of viable cells.

Detailed Protocol: MTS Assay

1.2.1 Materials

-

Cell Line: A549 (human lung carcinoma) or other appropriate cancer cell line.

-

Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Compound Stock: 10 mM stock of 2-(morpholinomethyl)furan-3-carboxylic acid in DMSO.

-

Assay Reagent: CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS).

-

Control Compounds: Doxorubicin (positive control), DMSO (vehicle control).

-

Equipment: 96-well clear-bottom cell culture plates, multichannel pipette, absorbance microplate reader (490 nm).

1.2.2 Step-by-Step Methodology

-

Cell Seeding:

-

Trypsinize and count A549 cells.

-

Seed 5,000 cells in 100 µL of culture medium per well in a 96-well plate.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Preparation & Treatment:

-

Prepare a serial dilution series of the test compound in culture medium. A common starting range is 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, and 0 µM (vehicle control). Ensure the final DMSO concentration is ≤ 0.5% in all wells.

-

Prepare dilutions for the positive control (e.g., Doxorubicin starting at 10 µM).

-

Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

-

Include wells with untreated cells (medium only) and vehicle control (medium with 0.5% DMSO).

-

-

Incubation:

-

Incubate the treated plates for 48 hours at 37°C, 5% CO₂.

-

-

MTS Reagent Addition:

-

Add 20 µL of CellTiter 96® AQueous One Solution Reagent directly to each well.

-

Incubate for 1-4 hours at 37°C, 5% CO₂. Monitor for color development.

-

-

Data Acquisition:

-

Measure the absorbance at 490 nm using a microplate reader.

-

1.2.3 Data Analysis & Interpretation

-

Background Subtraction: Subtract the average absorbance of "medium only" wells from all other wells.

-

Normalization: Calculate the percentage of cell viability for each concentration relative to the vehicle control (DMSO), which is set to 100% viability.

-

% Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100

-

-

IC₅₀ Calculation: Plot the % Viability against the log of the compound concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Application Note 2: Kinase Inhibitory Activity Screening

Principle & Rationale

The morpholine moiety is a common feature in many clinically approved kinase inhibitors (e.g., Gefitinib).[8] Kinases are crucial regulators of cell signaling, and their dysregulation is a frequent driver of cancer and other diseases. Therefore, screening 2-(morpholinomethyl)furan-3-carboxylic acid against a panel of kinases is a logical step. The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. A decrease in signal indicates inhibition of the kinase.

Detailed Protocol: ADP-Glo™ Kinase Assay

2.2.1 Materials

-

Target Kinase: e.g., PI3K, mTOR, or another kinase of interest.[8]

-

Kinase Substrate: Appropriate substrate for the chosen kinase (e.g., a peptide or protein).

-

Assay Reagents: ADP-Glo™ Kinase Assay kit (includes ADP-Glo™ Reagent and Kinase Detection Reagent).

-

Compound Stock: 10 mM stock in DMSO.

-

Control Compounds: Known inhibitor for the target kinase (positive control), DMSO (vehicle control).

-

Equipment: 384-well low-volume white plates, multichannel pipette, luminescence microplate reader.

2.2.2 Step-by-Step Methodology

-

Kinase Reaction Setup:

-

In a 384-well plate, add 1 µL of the test compound at various concentrations (e.g., 10-point serial dilution starting from 100 µM).

-

Add 2 µL of a mix containing the target kinase and its specific substrate in kinase buffer.

-

Add 2 µL of ATP solution to initiate the reaction. The final reaction volume is 5 µL.

-

Include "no kinase" controls and "vehicle" controls.

-

-

Incubation:

-

Incubate the reaction plate at room temperature for 60 minutes.

-

-

Stopping the Reaction and ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

Luminescence Generation:

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP, which drives a luciferase reaction.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition:

-

Measure luminescence using a plate reader.

-

2.2.3 Data Analysis & Interpretation

-

Normalization: Calculate the percent kinase inhibition for each concentration relative to the vehicle control (0% inhibition) and a "no kinase" or positive control inhibitor (100% inhibition).

-

% Inhibition = 100 * (1 - (Signal_Sample - Signal_Background) / (Signal_Vehicle - Signal_Background))

-

-

IC₅₀ Calculation: Plot the % Inhibition against the log of the compound concentration and perform a non-linear regression analysis to determine the IC₅₀ value.

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Application Note 3: Antibacterial Activity Assessment

Principle & Rationale

Furan derivatives have been reported to possess significant antibacterial activity.[2] Determining the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro potency of an antimicrobial agent. The broth microdilution method is a standardized and efficient way to determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Detailed Protocol: Broth Microdilution MIC Assay

3.2.1 Materials

-

Bacterial Strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Compound Stock: 10 mM stock in DMSO.

-

Control Compounds: Vancomycin (for S. aureus), Ciprofloxacin (for E. coli), DMSO (vehicle control).

-

Equipment: 96-well sterile, clear, flat-bottom plates, multichannel pipette, incubator, absorbance microplate reader (600 nm).

3.2.2 Step-by-Step Methodology

-

Compound Preparation:

-

In a 96-well plate, prepare a 2-fold serial dilution of the test compound in CAMHB. Start with a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.5 µg/mL). The final volume in each well should be 50 µL.

-

-

Bacterial Inoculum Preparation:

-

Grow bacterial cultures to the mid-logarithmic phase.

-

Dilute the culture in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL.

-

-

Inoculation:

-

Add 50 µL of the bacterial inoculum to each well containing the compound dilutions. The final volume will be 100 µL.

-

Include a positive control well (bacteria, no compound) and a negative control well (medium only, no bacteria).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Acquisition:

-

Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.

-

Optionally, read the optical density (OD) at 600 nm to quantify growth.

-

3.2.3 Data Analysis & Interpretation

-

The MIC value is reported in µg/mL.

-

Compare the MIC of the test compound to that of the control antibiotics. Lower MIC values indicate higher potency.

-

A broad-spectrum agent will be active against both Gram-positive and Gram-negative bacteria.

Summary and Future Directions

The protocols outlined in this document provide a robust framework for the initial biological evaluation of 2-(morpholinomethyl)furan-3-carboxylic acid. Based on its structural components, this compound holds promise as a modulator of various biological systems. Positive results in these primary assays should be followed by more in-depth mechanistic studies, target deconvolution, and structure-activity relationship (SAR) analysis to optimize its potency and selectivity. The versatility of the morpholine and furan scaffolds offers significant opportunities for chemical modification and the development of novel therapeutic candidates.

References

-

PubChem. (n.d.). 2-Furancarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Cozzini, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2642–2673. Available from: [Link]

-

Tasso, B., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(4), 1351-1400. Available from: [Link]

-

MolPort. (n.d.). 2-methyl-5-[(morpholin-4-yl)methyl]furan-3-carboxylic acid--hydrogen chloride (1/1). Retrieved from [Link]

-

Gomha, S. M., et al. (2021). Biological activities of morpholine derivatives and molecular targets involved. Mini-Reviews in Medicinal Chemistry, 21(1), 49-68. Available from: [Link]

-

Bonacorso, H. G., et al. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Tetrahedron Letters, 45(44), 8375-8377. Available from: [Link]

-

The Good Scents Company. (n.d.). 2-furoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-3-furoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Voskressensky, L. G., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(19), 6285. Available from: [Link]

-

PubChem. (n.d.). 3-Furoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Li, Y., et al. (2024). Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. Journal of Agricultural and Food Chemistry. Available from: [Link]

-

Cozzini, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available from: [Link]

-

Wang, Y., et al. (2023). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 28(18), 6524. Available from: [Link]

-

Singh, H., et al. (2023). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. Available from: [Link]

-

Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 789-813. Available from: [Link]

-

Kumar, R., et al. (2023). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics, 13(1), 124-132. Available from: [Link]

Sources

- 1. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [mdpi.com]

- 2. ijabbr.com [ijabbr.com]

- 3. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Methylfuran-3-carboxylic acid | 6947-94-0 [sigmaaldrich.com]

Application Note: Preclinical Evaluation of 2-Morpholin-4-ylmethyl-furan-3-carboxylic Acid (2-MMFC)

This Application Note is structured as a high-level technical guide for the preclinical evaluation of 2-Morpholin-4-ylmethyl-furan-3-carboxylic acid (referred to herein as 2-MMFC ).

Given the chemical structure—a furan core substituted with a carboxylic acid and a basic morpholine side chain—this molecule exhibits zwitterionic properties . This protocol addresses the specific challenges of formulating and testing such amphiphilic small molecules in vivo, focusing on Pharmacokinetics (PK), Safety (Tolerability), and a representative Efficacy model (Anti-inflammatory/Fibrosis).

Introduction & Chemical Context

This compound represents a class of amino-alkyl-furan-carboxylic acids . These scaffolds are frequently utilized in medicinal chemistry as:

-

MMP Inhibitors: The carboxylic acid can chelate zinc in metalloproteinases (MMPs).

-

Fragment-Based Leads: The morpholine ring improves metabolic stability and solubility, while the furan provides a rigid linker.

-

Anti-infective/Anti-inflammatory Agents: Furan derivatives often exhibit bioactivity in oxidative stress and bacterial pathways.

Physicochemical Challenges (The "Zwitterion Trap")

The core challenge with 2-MMFC is its dual ionization state.

-

Acidic Moiety: Furan-3-carboxylic acid (

). -

Basic Moiety: Morpholine nitrogen (

). -

Physiological pH (7.4): The molecule exists primarily as a zwitterion (negative carboxylate, positive morpholinium). This often leads to low membrane permeability (low LogD) and potential precipitation at the isoelectric point.

Module A: Formulation Strategy

Objective: Solubilize 2-MMFC for Intravenous (IV) and Oral (PO) administration without precipitation upon blood dilution.

Protocol A1: pH-Dependent Solubility Screening

Do not use simple saline. The zwitterion may crystallize. You must drive the equilibrium to a single ionic species.

| Formulation Type | Composition | Target pH | Rationale |

| Vehicle A (IV Bolus) | 5% DMA / 10% Solutol HS-15 / 85% Saline | 7.4 | Co-solvents prevent isoelectric precipitation. |

| Vehicle B (Oral) | 0.5% Methylcellulose / 0.1% Tween 80 | Unadjusted | Suspension formulation for high-dose tox studies. |

| Vehicle C (High Sol.) | 50mM Sodium Bicarbonate Buffer | 8.5 - 9.0 | Forces molecule into Anionic form ( |

Workflow Diagram: Formulation Decision Tree

Caption: Decision logic for solubilizing zwitterionic furan derivatives to ensure bioavailability.

Module B: Pharmacokinetics (PK) Protocol

Objective: Determine half-life (

Experimental Design

-

Species: Male Sprague-Dawley Rats (n=3 per timepoint/group).

-

Fasting: Overnight fasting required for PO group; food returned 4h post-dose.

-

Dose:

-

IV: 2 mg/kg (Clear solution required).

-

PO: 10 mg/kg (Solution or homogenous suspension).

-

Step-by-Step Workflow

-

Dosing: Administer compound via tail vein (IV) or oral gavage (PO).

-

Sampling: Collect 200